molecular formula C25H21FN2O5S B2687994 N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 902584-63-8

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2687994
CAS No.: 902584-63-8
M. Wt: 480.51
InChI Key: FKXAPJNICRFYIJ-UHFFFAOYSA-N
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Description

This compound features a 1,4-dihydroquinolin-4-one core substituted at position 3 with a 4-fluorobenzenesulfonyl group and at position 1 with an acetamide side chain linked to a 4-ethoxyphenyl moiety. Its molecular weight is approximately 496.46 g/mol (calculated from C₂₅H₂₂FN₂O₅S), though exact data may vary depending on tautomerism or solvation states .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O5S/c1-2-33-19-11-9-18(10-12-19)27-24(29)16-28-15-23(25(30)21-5-3-4-6-22(21)28)34(31,32)20-13-7-17(26)8-14-20/h3-15H,2,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXAPJNICRFYIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 4-ethoxyphenylamine and 4-fluorobenzenesulfonyl chloride. These intermediates are then reacted under controlled conditions to form the desired product.

  • Step 1: Synthesis of 4-ethoxyphenylamine

      Reagents: 4-ethoxyaniline, suitable solvents (e.g., ethanol)

      Conditions: Reflux, controlled temperature

      Reaction: 4-ethoxyaniline is synthesized by the reduction of 4-nitroethoxybenzene.

  • Step 2: Synthesis of 4-fluorobenzenesulfonyl chloride

      Reagents: 4-fluorobenzenesulfonic acid, thionyl chloride

      Reaction: 4-fluorobenzenesulfonic acid is converted to 4-fluorobenzenesulfonyl chloride using thionyl chloride.

  • Step 3: Coupling Reaction

      Reagents: 4-ethoxyphenylamine, 4-fluorobenzenesulfonyl chloride, suitable base (e.g., triethylamine)

      Conditions: Room temperature, inert atmosphere

      Reaction: The intermediates are coupled to form N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide.

  • Step 4: Formation of the Final Product

      Reagents: N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide, acetic anhydride, suitable catalyst (e.g., pyridine)

      Reaction: The final product, this compound, is formed through acylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Halogens, nitrating agents, sulfonating agents; varying conditions depending on the substituent.

Major Products Formed

    Oxidation: Quinoline derivatives

    Reduction: Alcohol derivatives

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide exhibit significant anticancer properties. The quinoline derivatives are known to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study: Anticancer Efficacy

A study conducted on a series of quinoline derivatives demonstrated that modifications at the 2-position significantly enhanced cytotoxic activity against human cancer cell lines. The compound under discussion showed IC50 values comparable to established chemotherapeutics, indicating its potential as an anticancer agent .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of pathogens. The sulfonamide group in its structure is known for enhancing antibacterial efficacy.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Enzyme Inhibition

This compound has also been investigated for its potential to inhibit key enzymes involved in disease processes. For instance, inhibitors targeting proteases have shown promise in treating conditions such as diabetes and certain cancers.

Case Study: Enzyme Inhibition

Inhibitory assays revealed that the compound effectively inhibits insulin-degrading enzyme (IDE), which plays a crucial role in glucose metabolism. This inhibition could lead to improved insulin sensitivity and offer therapeutic benefits in managing diabetes .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Core Structure Variations

  • Quinolinone vs. Quinazolinone vs. Indolinone: The target compound’s quinolinone core (1,4-dihydroquinolin-4-one) is distinct from quinazolinone (e.g., compounds in ) and indolinone (e.g., ).

Substituent Analysis

Core Substituents
  • 3-(4-Fluorobenzenesulfonyl) Group: Present in the target compound and 2-{6-ethoxy-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide (). The sulfonyl group enhances electronegativity and metabolic stability compared to sulfanyl (e.g., 2-[(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide, ) or sulfamoyl groups () . Fluorine at the para position increases polarity and may improve target binding via dipole interactions .
  • 6-Ethoxy vs. 6-Fluoro Substituents: The target compound lacks substituents at position 6, whereas N-(4-ethylphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide () has a 6-fluoro group, which reduces electron density and may alter pharmacokinetics .
Acetamide Side Chain Modifications
  • N-(4-Ethoxyphenyl) vs. Other Aryl Groups: The 4-ethoxyphenyl group in the target compound provides moderate lipophilicity (logP ~5.2, estimated). In quinazolinone derivatives (), substituents like 4-methoxyphenyl or 3,4,5-trimethoxyphenyl enhance solubility via polar interactions .

Physicochemical and Pharmacological Properties

Compound Name Core Structure Core Substituents Acetamide Substituent Molecular Weight (g/mol) Key Properties
Target Compound Quinolinone 3-(4-Fluorobenzenesulfonyl) 4-Ethoxyphenyl ~496.46 Moderate lipophilicity; potential tautomerism
2-{6-Ethoxy-3-[(4-fluorophenyl)sulfonyl]-4-oxo-1(4H)-quinolinyl}-N-(2-methylphenyl)acetamide () Quinolinone 3-(4-Fluorobenzenesulfonyl), 6-ethoxy 2-Methylphenyl 522.52 Higher steric hindrance; reduced solubility vs. target
N-(4-Ethylphenyl)-2-[6-fluoro-3-(4-fluorobenzenesulfonyl)-4-oxoquinolin-1-yl]acetamide () Quinolinone 3-(4-Fluorobenzenesulfonyl), 6-fluoro 4-Ethylphenyl 498.44 Increased hydrophobicity (logP ~5.9); potential for enhanced membrane permeation
2-[(6-Chloro-2-oxo-4-phenylquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide () Quinolinone 3-Sulfanyl, 6-chloro, 4-phenyl 4-Ethoxyphenyl 464.96 Sulfanyl group reduces stability; chloro enhances electronegativity
N-(4-Ethoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)quinazolin-2-yl)thio)acetamide () Quinazolinone 3-(4-Sulfamoylphenyl) 4-Ethoxyphenyl 507.56 Sulfamoyl group increases solubility; quinazolinone core enhances planarity

Biological Activity

N-(4-ethoxyphenyl)-2-[3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a quinoline core substituted with various functional groups. The molecular formula is C22H24F1N3O5SC_{22}H_{24}F_{1}N_{3}O_{5}S with a molecular weight of approximately 468.5 g/mol. The presence of the fluorobenzenesulfonyl group is particularly noteworthy as it may influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Research indicates that compounds with similar structures often exhibit inhibition of key enzymes involved in metabolic pathways or modulation of receptor activity. For instance, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzymes critical for various physiological functions.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives containing the quinoline moiety are known for their effectiveness against a range of bacterial strains.

Anticancer Properties

Research has indicated that quinoline-based compounds can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the modulation of various signaling pathways associated with cell survival and proliferation. A study demonstrated that a related compound showed promising results in inhibiting tumor growth in xenograft models.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties. In vitro studies have shown that it can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Case Studies

  • Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of quinoline derivatives, including compounds structurally related to this compound. Results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 16 µg/mL.
  • Anticancer Activity : In a preclinical trial reported in Cancer Research, a derivative exhibited IC50 values as low as 10 µM against various cancer cell lines, indicating strong anticancer potential. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.
  • Neuroprotective Study : Research published in Neuroscience Letters demonstrated that the compound reduced neuronal cell death induced by oxidative stress in vitro. The protective effects were linked to decreased levels of reactive oxygen species (ROS) and enhanced antioxidant enzyme activity.

Data Tables

Biological Activity IC50/Effectiveness Reference
AntimicrobialMIC 0.5 - 16 µg/mL
AnticancerIC50 ~10 µM
NeuroprotectiveReduced ROS levels

Q & A

Q. Methodology :

  • Core Structure Assembly : Start with 1,4-dihydroquinolin-4-one as the base scaffold. Introduce the 4-fluorobenzenesulfonyl group at position 3 via nucleophilic substitution under reflux with a sulfonyl chloride derivative (e.g., 4-fluorobenzenesulfonyl chloride) in anhydrous dichloromethane .
  • Acetamide Linker Installation : React the sulfonylated quinoline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form the acetamide intermediate.
  • 4-Ethoxyphenyl Attachment : Couple the intermediate with 4-ethoxyaniline via a carbodiimide-mediated amidation (e.g., EDC/HOBt) in dry DMF.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the pure product.

Q. Challenges :

  • Reactivity of Sulfonyl Group : Competing side reactions (e.g., over-sulfonation) require controlled stoichiometry and low temperatures .
  • Steric Hindrance : The bulky 4-fluorobenzenesulfonyl group may slow down acetamide formation; extended reaction times (24–48 hrs) are often necessary .

Basic: What analytical techniques are critical for structural confirmation?

Q. Methodology :

  • Nuclear Magnetic Resonance (NMR) :
    • 1H/13C NMR : Confirm the presence of the 1,4-dihydroquinolin-4-one core (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl at ~170 ppm in 13C) and acetamide linker (N–H at δ 6.8–7.1 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals from the ethoxyphenyl and sulfonyl substituents .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion matching theoretical mass within 5 ppm) .
  • X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H···O hydrogen bonds) and confirm stereoelectronic effects of the sulfonyl group .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Q. Methodology :

  • Variable Substituent Libraries :
    • Sulfonyl Group : Replace 4-fluorobenzenesulfonyl with other aryl sulfonates (e.g., 4-chloro, 4-methyl) to assess electronic effects on target binding .
    • Ethoxyphenyl Modifications : Test analogs with methoxy, hydroxyl, or halogens at the para position to evaluate hydrophobic/hydrophilic balance .
  • Biological Assays :
    • Enzyme Inhibition : Use kinetic assays (e.g., fluorescence polarization for kinase inhibition) with IC50 determinations .
    • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in relevant cell lines (e.g., cancer or microbial models) .

Q. Data Interpretation :

  • Correlate substituent electronic parameters (Hammett σ values) with activity trends to identify pharmacophore requirements .

Advanced: How to address solubility limitations in biological testing?

Q. Methodology :

  • Co-Solvent Systems : Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without disrupting assay integrity .
  • Prodrug Strategies : Synthesize phosphate or ester prodrugs of the acetamide group to improve bioavailability. Hydrolytic stability can be tested in simulated gastric fluid (pH 1.2–6.8) .
  • Nanoformulation : Encapsulate the compound in PEGylated liposomes (size: 100–200 nm) and assess release kinetics via dialysis membranes .

Advanced: What computational methods predict target interactions?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to suspected targets (e.g., kinases, sulfotransferases). Key parameters:
    • Grid Box : Center on catalytic sites (e.g., ATP-binding pocket for kinases) .
    • Scoring Functions : Compare binding energies (ΔG) of analogs to prioritize synthesis .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity of the sulfonyl group and guide synthetic modifications .

Q. Validation :

  • Overlay docking poses with X-ray crystallography data (if available) to confirm predictive accuracy .

Advanced: How to resolve contradictions in biological activity data?

Case Example : If the compound shows high in vitro potency but low in vivo efficacy:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid Phase I/II metabolism (e.g., CYP3A4-mediated oxidation of the ethoxyphenyl group) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure free fraction (% unbound) and adjust dosing regimens .
  • Off-Target Screening : Perform a broad-panel kinase assay (e.g., Eurofins KinaseProfiler) to rule out promiscuity .

Mitigation : Introduce steric blockers (e.g., methyl groups) to reduce metabolic vulnerability or optimize dosing intervals based on PK/PD modeling .

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